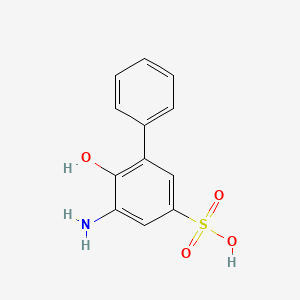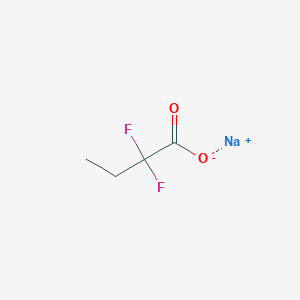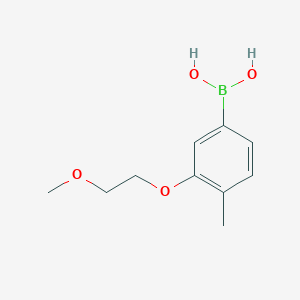
2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxyethyl group and a methoxy group. The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition, particularly enzymes that interact with boronic acids.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its ability to form stable boron-carbon bonds.
Wirkmechanismus
Target of Action
It’s structurally related to hydroxyethylpromazine sulfoxide, a metabolite of the antipsychotic drug acepromazine . Acepromazine primarily targets post-synaptic D2 receptors and, to a lesser degree, other D2-like receptors . It also has appreciable antagonistic effects on various other receptors, including the α1-adrenergic receptors, H1 receptors, and muscarinic acetylcholine receptors .
Mode of Action
For instance, acepromazine, from which hydroxyethylpromazine sulfoxide is derived, exerts its effects through potent antagonism of post-synaptic D2 receptors .
Biochemical Pathways
Related compounds such as hydroxyethylpromazine sulfoxide are known to interact with various biochemical pathways, including those involving d2-like receptors .
Pharmacokinetics
A structurally related compound, hydroxyethylpromazine sulfoxide, is known to be metabolized by the liver and excreted in the urine . This suggests that 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Related compounds such as hydroxyethylpromazine sulfoxide are known to have significant behavioral effects due to their interaction with various receptors .
Action Environment
It’s known that the hydroxyl radical, a highly reactive and short-lived molecule, forms an important part of radical chemistry . This suggests that environmental factors such as pH, temperature, and the presence of other reactive species could potentially influence the action of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyphenylboronic acid and ethylene oxide.
Reaction Conditions: The reaction between 5-methoxyphenylboronic acid and ethylene oxide is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 60-80°C).
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-Oxoethyl)-5-methoxyphenylboronic acid.
Reduction: The boronic acid group can be reduced to form the corresponding boronate ester.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 2-(1-Oxoethyl)-5-methoxyphenylboronic acid.
Reduction: Boronate esters.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 2-(1-Hydroxyethyl)-4-methoxyphenylboronic acid
- 2-(1-Hydroxyethyl)-3-methoxyphenylboronic acid
- 2-(1-Hydroxyethyl)-5-ethoxyphenylboronic acid
Comparison:
- Uniqueness: The presence of the methoxy group at the 5-position and the hydroxyethyl group at the 2-position makes 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid unique in terms of its reactivity and applications. The specific positioning of these functional groups influences the compound’s chemical behavior and its interactions with other molecules.
- Reactivity: Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic effects of the methoxy group.
Eigenschaften
IUPAC Name |
[2-(1-hydroxyethyl)-5-methoxyphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-6,11-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURCMQMWZAMRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C(C)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B6330922.png)

